3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,4-diethylbenzenesulfonyl chloride
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Overview
Description
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,4-diethylbenzenesulfonyl chloride is a complex organic compound that features a pyrrole ring and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,4-diethylbenzenesulfonyl chloride typically involves the reaction of 2,4-diethylbenzenesulfonyl chloride with maleic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes rigorous quality control measures to monitor the purity and stability of the compound throughout the production cycle.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,4-diethylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate esters.
Cycloaddition Reactions: The pyrrole ring can participate in cycloaddition reactions, forming complex cyclic structures.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonyl hydrides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonate esters, and various cyclic compounds depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,4-diethylbenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,4-diethylbenzenesulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoyl chloride
- 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanenitrile
Uniqueness
Compared to similar compounds, 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,4-diethylbenzenesulfonyl chloride is unique due to the presence of the diethylbenzenesulfonyl group, which imparts distinct chemical reactivity and biological activity. This structural feature enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-2,4-diethylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4S/c1-3-9-5-6-11(21(15,19)20)10(4-2)14(9)16-12(17)7-8-13(16)18/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWGOHJKGYVHPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C=C1)S(=O)(=O)Cl)CC)N2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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